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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 7

Cat. No.: B12409086 Get Quote

Materials and Reagents
Carbonic Anhydrase (e.g., bovine erythrocyte CA)

p-Nitrophenyl acetate (pNPA)

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

Dimethyl sulfoxide (DMSO) or acetonitrile for dissolving pNPA

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

96-well microplates or cuvettes

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols
Preparation of Reagents

Tris-HCl Buffer (50 mM, pH 7.5): Prepare a solution of Tris base and adjust the pH to 7.5

with HCl.

Carbonic Anhydrase Stock Solution: Dissolve carbonic anhydrase in Tris-HCl buffer to a

desired stock concentration (e.g., 1 mg/mL). Store on ice. Further dilutions should be made

in the assay buffer.
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p-Nitrophenyl Acetate (pNPA) Stock Solution (20 mM): Dissolve pNPA in DMSO or

acetonitrile.[1] This stock solution should be prepared fresh. Due to the instability of pNPA in

aqueous solutions, it is crucial to prepare the working solution immediately before use.[2]

Enzyme Activity Assay
The following protocol is for a 96-well microplate format. The volumes can be scaled up for use

in cuvettes.

Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:

160 µL of Tris-HCl buffer (50 mM, pH 7.5)

20 µL of the carbonic anhydrase solution (diluted in assay buffer to the desired

concentration).

For the blank (no-enzyme control), add 20 µL of assay buffer instead of the enzyme

solution. This is essential to correct for the spontaneous hydrolysis of pNPA.[2]

Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5

minutes.

Initiate the reaction: Add 20 µL of 20 mM pNPA stock solution to each well to start the

reaction. The final pNPA concentration will be 2 mM.

Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm

at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate

reader. The rate of the reaction should be linear during the initial phase.

Data Analysis
Correct for Spontaneous Hydrolysis: Subtract the rate of the blank (no-enzyme control) from

the rate of the enzyme-catalyzed reaction.

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by

calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).
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Calculate Enzyme Activity: The concentration of p-nitrophenol produced can be calculated

using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction

coefficient of p-nitrophenol at 405 nm (approximately 18,000 M⁻¹cm⁻¹ at pH 7.5), c is the

concentration, and l is the path length of the cuvette or well. The enzyme activity can then be

expressed in units such as µmol/min or U/mg of protein.

Data Presentation
The esterase activity of carbonic anhydrase can be characterized by determining its kinetic

parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). This is achieved

by measuring the initial reaction rates at various pNPA concentrations.

pNPA
Concentration
(mM)

Initial Velocity
(ΔAbs/min) - No
Enzyme

Initial Velocity
(ΔAbs/min) - With
Enzyme

Corrected Initial
Velocity
(ΔAbs/min)

0.25 0.005 0.055 0.050

0.5 0.006 0.100 0.094

1.0 0.008 0.170 0.162

2.0 0.010 0.250 0.240

4.0 0.012 0.350 0.338

8.0 0.015 0.450 0.435

These data can then be plotted (e.g., using a Lineweaver-Burk plot) to determine the Km and

Vmax values for the carbonic anhydrase esterase activity.

Visualizations
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Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.
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Caption: Workflow for the carbonic anhydrase esterase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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